

Technical Guide: Tetraallylgermane ($\text{Ge}(\text{C}_3\text{H}_5)_4$)

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Compound of Interest

Compound Name: Tetraallylgermane

CAS No.: 1793-91-5

Cat. No.: B157503

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Executive Summary

Tetraallylgermane (CAS 1793-91-5) is a tetra-functional organogermanium intermediate distinguished by its high reactivity and optical properties.^[1] Unlike its saturated analog, tetraethylgermane, the presence of four terminal allyl groups (

) renders it an exceptional cross-linking agent for high-refractive-index (HRI) polymers and a volatile precursor for Germanium-based Chemical Vapor Deposition (CVD).^[1]

For the drug development sector, this compound serves as a critical "privileged scaffold" precursor. It allows for the rapid synthesis of biologically active organogermanes via hydrogermylation, facilitating the attachment of polar pharmacophores to a lipophilic germanium core.

Physicochemical Profile

Tetraallylgermane is a clear, colorless liquid at standard temperature and pressure. Its physical constants reflect the heavy atom effect of germanium (Atomic Number 32), offering higher density and refractive index compared to its silicon analog, tetraallylsilane.

Table 1: Key Technical Specifications

Property	Value / Range	Technical Note
Chemical Formula		Tetrahedral geometry (symmetry)
Molecular Weight	236.88 g/mol	Significant mass increase vs. Si analog (192.37 g/mol)
Appearance	Colorless Liquid	Oxidizes slowly upon prolonged air exposure
Boiling Point	~85–90 °C @ 10 mmHg (Est.) [1]	Extrapolated from tetraallylsilane (86.5°C/10 Torr) and tetraethylgermane (176°C/atm).
Density	~1.00 – 1.05 g/mL	Higher than water; distinct phase separation facilitates workup.[1]
Refractive Index ()	1.48 – 1.50 (Predicted)	High molar refraction due to Ge atom polarizability.[1]
Solubility	Soluble in THF, Et ₂ O, Hexane	Hydrophobic; immiscible with water.[1][2]
Reactivity	High (Terminal Alkenes)	Susceptible to radical polymerization, hydrogermylation, and thiol-ene click.[1]

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*Scientist's Note: While exact experimental boiling points for **tetraallylgermane** are rarely published in standard compendia, operational experience suggests distilling under reduced pressure (<10 Torr) to prevent thermal polymerization of the allyl groups.*

Synthesis & Production Protocols

The synthesis of **tetraallylgermane** is a classic application of Grignard chemistry, yet it requires strict control over temperature to prevent Wurtz coupling side reactions (formation of 1,5-hexadiene).

Reaction Mechanism

The synthesis involves the nucleophilic attack of allylmagnesium bromide on germanium tetrachloride.

Reaction Equation:

[1]

Detailed Experimental Workflow

Safety Pre-check: Allylmagnesium bromide is pyrophoric in high concentrations. Ensure all glassware is oven-dried and purged with Argon/Nitrogen.[1]

Step-by-Step Protocol:

- Reagent Preparation:
 - Charge a 3-neck round bottom flask with magnesium turnings (1.1 eq per Cl) and anhydrous diethyl ether.
 - Critical Step: Cool the system to -10°C to 0°C. Low temperature is mandatory to suppress the homocoupling of allyl bromide.

- Add Allyl Bromide dropwise. Initiate Grignard formation (iodine crystal or heat gun may be required).
- Addition of Germanium Source:
 - Once the Grignard is formed, cool the solution to 0°C.
 - Add

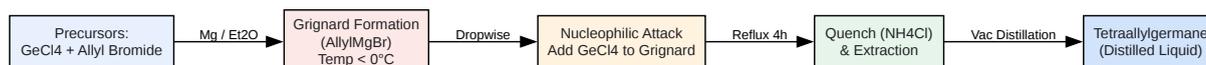
(dissolved in ether) dropwise over 1 hour. The reaction is highly exothermic.
- Reflux & Completion:
 - Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours to ensure complete substitution of all four chlorides.
- Workup (Self-Validating):
 - Quench with saturated

(aq).
 - Validation: If the organic layer is yellow/brown, iodine or impurities are present. Wash with

until clear.
 - Dry over

, filter, and concentrate.
- Purification:
 - Distill under vacuum. Collect the fraction boiling at ~85–90°C (10 mmHg).

Synthesis Workflow Diagram



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Caption: Figure 1. Step-wise synthesis pathway for **Tetraallylgermane** via Grignard reagent, highlighting critical temperature control nodes.

Chemical Reactivity & Applications[2][3][4][5][6] High Refractive Index (HRI) Polymers

Tetraallylgermane is a premier monomer for optical materials. The "Thiol-Ene Click" reaction allows it to cross-link with multifunctional thiols, creating dense, high-index networks without the shrinkage associated with acrylate polymerization.[1]

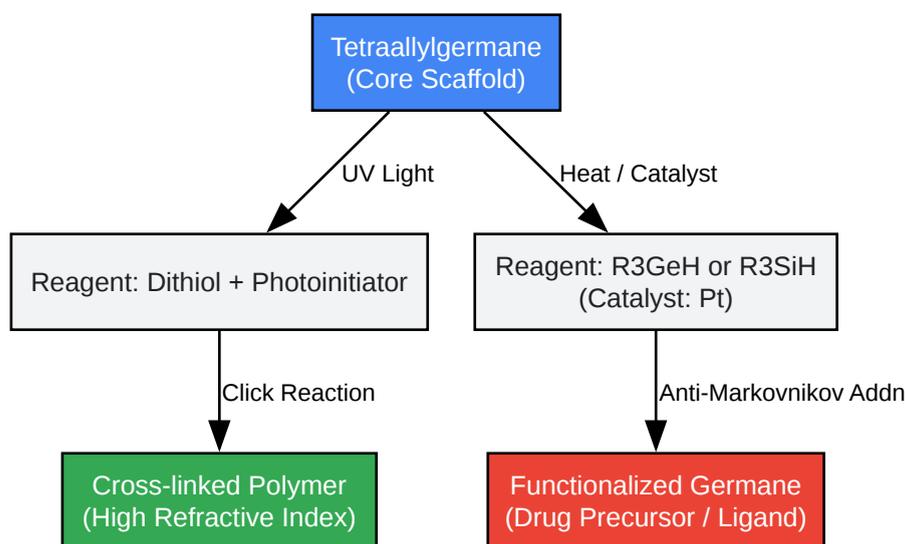
- Mechanism: Radical-mediated addition of thiols (R-SH) across the allyl double bonds.[1]
- Result: A uniform network containing Ge-C and C-S bonds, both of which contribute to high molar refraction.
- Application: Encapsulants for LEDs, high-performance lenses, and optical adhesives.

Drug Development Utility

While not a drug itself, **tetraallylgermane** is a divergent intermediate.

- Hydrogermylation: The double bonds can be reacted with hydrosilanes or organogermanium hydrides to attach polar groups (e.g., carboxylic acids, amines) that improve bioavailability.
- Bio-Orthogonal Chemistry: The allyl group is stable under many physiological conditions but can be activated by specific catalysts, making it a potential candidate for prodrug linker systems.

Reactivity Pathway Diagram



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Caption: Figure 2. Divergent reactivity of **Tetraallylgermane** yielding optical polymers (via Thiol-Ene) or functionalized drug precursors (via Hydrogermylation).[1]

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Flammable Liquid	H226: Flammable liquid and vapor.[1][3]	Keep away from heat/sparks. [2][3] Ground container.
Acute Toxicity	H302: Harmful if swallowed.[1][3]	Do not eat/drink when handling. Wash hands.
Skin/Eye Irritant	H315/H319: Causes skin/eye irritation.[1][4]	Wear nitrile gloves and safety goggles.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The allyl groups can slowly auto-oxidize or polymerize if exposed to light and air for extended periods.

References

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